Acetic acid;3-methylpent-3-en-2-ol

Description

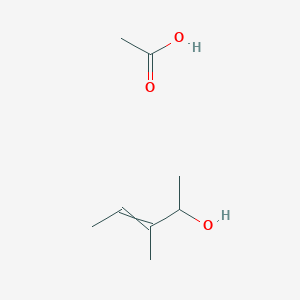

Acetic acid (CH₃COOH) is a weak carboxylic acid widely used in chemical modifications due to its ability to introduce carboxyl (-COOH) and hydroxyl (-OH) functional groups. In environmental engineering, acetic acid has been employed to enhance the adsorption properties of sludge-based biochar (SBB), a carbonaceous material derived from excess sludge (ES). The modified biochar (ASBB) demonstrates dual effects: pore expansion and functional group addition, making it highly effective for uranium (U(VI)) recovery from uranium-containing wastewater (UCW) .

The compound "3-methylpent-3-en-2-ol" is an alcohol with a branched alkene structure. However, the evidence primarily focuses on acetic acid's role in biochar modification rather than its combination with 3-methylpent-3-en-2-ol. Thus, this article will emphasize acetic acid’s comparative advantages in adsorption applications, supported by data from the provided studies.

Properties

CAS No. |

64683-04-1 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

acetic acid;3-methylpent-3-en-2-ol |

InChI |

InChI=1S/C6H12O.C2H4O2/c1-4-5(2)6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |

InChI Key |

AKYUXTJWFRONBK-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Esterification: Acetic acid can react with 3-methylpent-3-en-2-ol in the presence of a mineral acid catalyst to form an ester.

Dehydration: 3-methylpent-3-en-2-ol can undergo dehydration in the presence of concentrated sulfuric acid to form an alkene.

Industrial Production Methods

Industrial production of acetic acid;3-methylpent-3-en-2-ol often involves the esterification process, where acetic acid and 3-methylpent-3-en-2-ol are reacted in large reactors with continuous removal of water to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Acetic acid;3-methylpent-3-en-2-ol can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: It can participate in substitution reactions where the hydroxyl group or the double bond is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

Catalysts: Mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used in dehydration and esterification reactions.

Major Products Formed

Oxidation: Depending on the conditions, oxidation can yield carboxylic acids, aldehydes, or ketones.

Reduction: Reduction typically produces alcohols or alkanes.

Substitution: Substitution reactions can yield a variety of products, including ethers, esters, and halides.

Scientific Research Applications

Acetic acid;3-methylpent-3-en-2-ol has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methylpent-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The presence of both the carboxylic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds/Materials

Acetic Acid vs. Nitric Acid in Biochar Modification

Acetic acid and nitric acid (HNO₃) are both used to modify biochar for enhanced uranium adsorption. Key differences include:

Key Insight : Acetic acid’s dual effect (porosity + functional groups) enables faster kinetics and higher reusability compared to nitric acid.

Comparison with Other Functionalized Adsorbents

ASBB outperforms materials modified with amine (-NH₂) or sulfonic (-SO₃H) groups in uranium recovery:

| Adsorbent | Functional Group | U(VI) Capacity (mg/g) | pH Optimum | Equilibrium Time |

|---|---|---|---|---|

| ASBB | -COOH/-COO⁻ | 112.4 | 6.0 | 5 min |

| Amine-Modified Carbon | -NH₂ | 89.5 | 4.5 | 60 min |

| Sulfonated Graphene | -SO₃H | 78.2 | 3.5 | 120 min |

Key Insight : The -COO⁻ groups on ASBB provide strong affinity for U(VI) at near-neutral pH, reducing acid dependency and operational costs.

Mechanism of Uranium Adsorption by ASBB

- Pore Expansion : Acetic acid etching increases pore diameter, enhancing U(VI) diffusion into biochar .

- Chemical Interaction: FTIR and XPS analyses confirm U(VI) binds to -COO⁻ via monodentate coordination, forming stable complexes (Figure 6B, 6F) .

- Selectivity : ASBB shows minimal interference from competing ions (e.g., Ca²⁺, Mg²⁺) due to its high specificity for U(VI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.